1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001475
InChI: InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17)
SMILES:
Molecular Formula: C12H17N3O2S
Molecular Weight: 267.35 g/mol

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15001475

Molecular Formula: C12H17N3O2S

Molecular Weight: 267.35 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide -

Specification

Molecular Formula C12H17N3O2S
Molecular Weight 267.35 g/mol
IUPAC Name 1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17)
Standard InChI Key MAGFEVABDLFQAV-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)N

Introduction

Synthesis

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide typically involves:

  • Acylation of the piperidine ring with a thiazole-containing acyl chloride or anhydride.

  • Use of coupling agents (e.g., DCC or EDC) to facilitate the formation of the amide bond.

  • Purification by recrystallization or chromatography to ensure high purity.

The reaction conditions (e.g., solvent, temperature) are optimized to achieve high yields while minimizing side reactions.

Biological Activity

Thiazole-containing compounds are widely studied for their diverse biological activities. While specific data on 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is limited, related thiazole derivatives have demonstrated:

  • Anticancer Properties: Thiazole moieties often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

  • Antimicrobial Activity: Many thiazole derivatives are active against bacterial and fungal strains due to their ability to interfere with microbial enzymes or membranes .

The piperidine group may enhance bioavailability and receptor binding affinity, making this compound a promising candidate for drug development.

Applications in Drug Discovery

Given its structural features, 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide could serve as:

  • A scaffold for designing enzyme inhibitors or receptor modulators.

  • A lead compound for anticancer or antimicrobial drug development.

  • A probe in biochemical studies to explore molecular interactions.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyStructural elucidation (e.g., proton and carbon environments) .
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns .
IR SpectroscopyIdentification of functional groups (e.g., amide C=O stretch).
X-Ray CrystallographyDetermination of three-dimensional molecular structure .

Potential Challenges

While promising, challenges include:

  • Limited water solubility due to its hydrophobic thiazole ring.

  • Potential metabolic instability in vivo, requiring structural modifications to improve pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator